3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]oxazole core, which is a fused ring system containing both benzene and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzo[d]oxazole core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the piperidine moiety: This step involves the nucleophilic substitution of a halogenated benzo[d]oxazole derivative with piperidine in the presence of a base.
Attachment of the chloropyrimidine group: This is typically done through a nucleophilic aromatic substitution reaction, where the piperidine nitrogen attacks the chloropyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings or the piperidine moiety.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would need to be elucidated through experimental studies, including biochemical assays and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
5-chloropyrimidin-2-yl derivatives: These compounds share the chloropyrimidine moiety and may exhibit similar chemical reactivity and biological activity.
Piperidine-containing compounds: Compounds with a piperidine ring are common in medicinal chemistry and can have diverse biological activities.
Benzo[d]oxazole derivatives: These compounds share the benzo[d]oxazole core and may have similar physical and chemical properties.
Uniqueness
What sets 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one apart is the combination of these three moieties in a single molecule, which can result in unique properties and activities not seen in the individual components. This makes it a valuable compound for further research and development.
Biological Activity
The compound 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
This compound features a benzo[d]oxazole core linked to a piperidine moiety and a 5-chloropyrimidine substituent, which are crucial for its biological interactions. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, enhancing its binding affinity to targets such as:
- Enzymes : Potential inhibition of enzyme activity related to disease pathways.
- Receptors : Modulation of receptor activity, which may lead to therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing the benzo[d]oxazole moiety have shown activity against various bacterial strains, including Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MICs) for these compounds provide insight into their efficacy:
Compound | MIC (µg/mL) | Activity |
---|---|---|
Compound A | 8 | Active |
Compound B | 16 | Moderate |
Compound C | 32 | Weak |
Anticancer Activity
Studies have demonstrated that related compounds exhibit cytotoxic effects against cancer cell lines. For example, palladacycles derived from benzodiazepines showed promising results in inhibiting cathepsin B, an enzyme involved in cancer progression:
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound X | 5.0 | HeLa |
Compound Y | 10.0 | MCF-7 |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several derivatives of the benzo[d]oxazole class. The results indicated that modifications in the phenyl ring significantly influenced antibacterial potency. Compounds lacking specific substituents showed reduced activity by up to threefold compared to their more complex counterparts .
Case Study 2: Anticancer Potential
In vitro assays conducted on human cancer cells revealed that certain derivatives exhibited significant cytotoxicity. The mechanism was linked to the inhibition of specific enzymes involved in cell proliferation and survival pathways .
Properties
IUPAC Name |
3-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O4/c19-12-8-20-17(21-9-12)26-13-4-3-7-22(10-13)16(24)11-23-14-5-1-2-6-15(14)27-18(23)25/h1-2,5-6,8-9,13H,3-4,7,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYRQTFDAILIRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)OC4=NC=C(C=N4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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